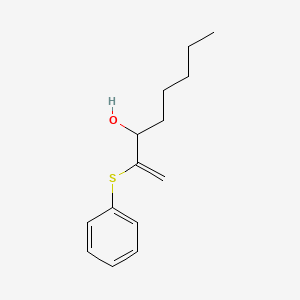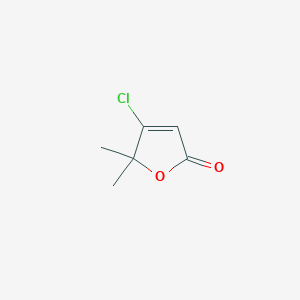
4-Chloro-5,5-dimethylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5,5-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of a chlorine atom and two methyl groups in this compound makes it unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,5-dimethylfuran-2(5H)-one can be achieved through various methods. One common approach involves the chlorination of 5,5-dimethylfuran-2(5H)-one. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5,5-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a building block for biologically active molecules or pharmaceuticals.
Medicine: Research may explore its potential as a drug candidate or its role in drug development.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or materials science.
Mécanisme D'action
The mechanism of action of 4-Chloro-5,5-dimethylfuran-2(5H)-one depends on its specific application. In chemical reactions, it may act as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethylfuran-2(5H)-one: Lacks the chlorine atom, which may result in different reactivity and applications.
4-Bromo-5,5-dimethylfuran-2(5H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical properties.
4-Chloro-3,3-dimethylfuran-2(5H)-one: Different positioning of the methyl groups, which can affect its reactivity and applications.
Uniqueness
The presence of the chlorine atom in 4-Chloro-5,5-dimethylfuran-2(5H)-one makes it unique compared to its analogs. This structural feature can influence its reactivity, making it suitable for specific chemical transformations and applications.
Propriétés
Numéro CAS |
63025-15-0 |
|---|---|
Formule moléculaire |
C6H7ClO2 |
Poids moléculaire |
146.57 g/mol |
Nom IUPAC |
4-chloro-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C6H7ClO2/c1-6(2)4(7)3-5(8)9-6/h3H,1-2H3 |
Clé InChI |
SBIRGTGWLRBPRB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=CC(=O)O1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




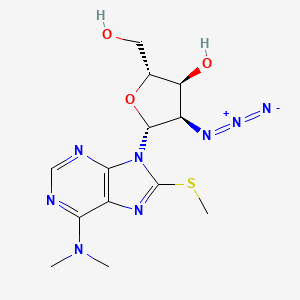
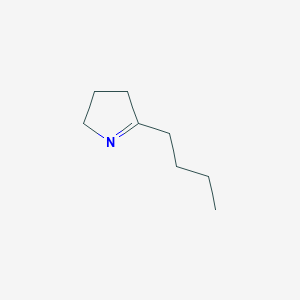
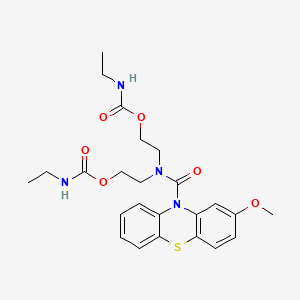
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
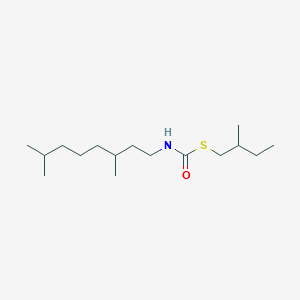
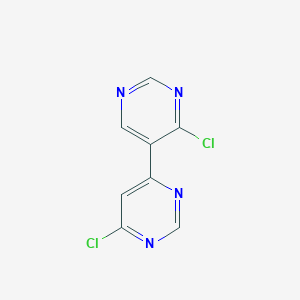
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
